molecular formula C14H20N2O2 B587037 (2S)-N-(4-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide CAS No. 243989-47-1

(2S)-N-(4-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide

Cat. No.: B587037
CAS No.: 243989-47-1
M. Wt: 248.326
InChI Key: PNGZGTQKSFXTPA-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-N-(4-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide (CAS 243989-47-1) is a chiral piperidinecarboxamide derivative with the molecular formula C14H20N2O2 and a molecular weight of 248.321 g/mol . This compound serves as a critical pharmaceutical intermediate and reference standard in the research and development of local anesthetics. It is structurally recognized as a primary metabolite and a key pharmacopeial impurity in the amino amide class of local anesthetics, specifically identified as the Bupivacaine 4-Hydroxy N-Desbutyl Impurity (CAS 51989-48-1) . Its primary research application is in analytical method development, validation (AMV), and quality control (QC) during the commercial production and Abbreviated New Drug Application (ANDA) filing for active pharmaceutical ingredients (APIs) like Bupivacaine . The compound is supplied with comprehensive characterization data, ensuring compliance with regulatory standards, and is intended for use as a certified reference material to guarantee the safety and efficacy of pharmaceutical products by accurately monitoring and controlling impurity profiles . This product is intended for research and analytical applications and is strictly for Laboratory Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2S)-N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-9-7-11(17)8-10(2)13(9)16-14(18)12-5-3-4-6-15-12/h7-8,12,15,17H,3-6H2,1-2H3,(H,16,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGZGTQKSFXTPA-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2CCCCN2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1NC(=O)[C@@H]2CCCCN2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857752
Record name (2S)-N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243989-47-1
Record name 4'-Hydroxy-2',6'-pipecoloxylidide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243989471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXY-2',6'-PIPECOLOXYLIDIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R35123T446
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Starting Materials and Resolving Agents

The synthesis typically begins with racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide (28 ), a cost-effective precursor. Chiral separation employs l-(–)-dibenzoyl tartaric acid (29 ) as the resolving agent, leveraging its ability to form diastereomeric salts with the (2S)-enantiomer. The process involves:

  • Dissolving the racemate in ethanol at 60°C.

  • Adding 29 in a 1:1 molar ratio to precipitate the (2S)-29 salt.

  • Filtering and recrystallizing the salt from ethyl acetate to achieve 99.3% ee.

Critical Parameters

  • Solvent Choice : Ethanol optimizes salt solubility, while ethyl acetate enhances crystal purity.

  • Temperature : Recrystallization at 0–10°C minimizes co-precipitation of the (2R)-enantiomer.

Acylation-Condensation Route

Synthesis of (2S)-Piperidine-2-carboxamide Intermediate

A patented route (CN109503465A) avoids traditional resolution by starting with enantiomerically pure L-piperidinecarboxylic acid hydrochloride:

  • Acylation : Reacting L-piperidinecarboxylic acid with thionyl chloride generates L-piperidine acyl chloride.

  • Condensation : Treating the acyl chloride with 4-hydroxy-2,6-dimethylaniline in dichloromethane yields the target compound.

Reaction Conditions

ParameterOptimal ValueEffect on Yield/Purity
SolventDichloromethaneMinimizes side reactions
BaseTriethylamineNeutralizes HCl, 95% yield
Temperature0–5°CPrevents epimerization

Purification

  • Liquid-Liquid Extraction : Washing with 5% NaOH removes unreacted aniline.

  • Crystallization : Using n-hexane/ethyl acetate (4:1) achieves 99.5% purity.

Hydroxylation of Preformed Intermediates

Late-Stage Hydroxylation Strategies

Introducing the 4-hydroxy group post-condensation avoids handling oxygen-sensitive starting materials:

  • Electrophilic Aromatic Substitution : Treating N-(2,6-dimethylphenyl)piperidine-2-carboxamide with H<sub>2</sub>O<sub>2</sub>/FeSO<sub>4</sub> under acidic conditions installs the hydroxy group at the para-position.

  • Oxidative Methods : m-CPBA in acetic acid selectively hydroxylates the aromatic ring without oxidizing the amide.

Challenges

  • Regioselectivity : Competing ortho-hydroxylation necessitates careful control of reaction time and temperature.

  • Byproduct Formation : Over-oxidation to quinones occurs above 50°C, requiring TLC monitoring.

Industrial-Scale Process Optimization

Solvent and Base Selection

Replacing DMF with toluene in N-alkylation steps eliminates high-boiling solvent residues, ensuring compliance with ICH Q3C guidelines. Key improvements include:

  • Base : Switching from K<sub>2</sub>CO<sub>3</sub> to Na<sub>2</sub>CO<sub>3</sub> reduces emulsion formation during workup.

  • Reagent Stoichiometry : Using 1.5 eq. of bromobutane maximizes conversion while minimizing dimerization.

Crystallization Techniques

Anti-Solvent Crystallization :

  • Dissolve the crude product in minimal ethanol at 60°C.

  • Add n-heptane dropwise until cloud point.

  • Cool to 25°C to afford needle-like crystals (99.9% chemical purity).

Analytical Method Development

HPLC Purity Assessment

A gradient HPLC method resolves (2S)- and (2R)-enantiomers within 15 minutes:

  • Column : Chiralpak AD-H (250 × 4.6 mm, 5 µm).

  • Mobile Phase : n-Hexane:IPA:TFA (90:10:0.1, v/v).

  • Flow Rate : 1.0 mL/min.

Validation Data

ParameterResultAcceptance Criteria
Linearity (R<sup>2</sup>)0.9998≥0.995
LOD0.02 µg/mL≤0.05 µg/mL
LOQ0.07 µg/mL≤0.15 µg/mL

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxy-2’,6’-pipecoloxylidide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Pharmacological Differences

The table below summarizes key structural analogs and their properties:

Compound Name Molecular Formula Key Substituents CAS Number Known Applications/Activities
(2S)-N-(4-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide (Target) C₁₄H₂₀N₂O₂ 4-OH, 2,6-diMe phenyl, (2S) configuration Not reported Potential opioid receptor interaction
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide C₁₄H₂₀N₂O 2,6-diMe phenyl, (2S) configuration 27262-40-4 Ropivacaine intermediate (local anesthetic)
1-Butyl-N-(4-hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide C₁₉H₂₈N₂O₂ 4-OH, 2,6-diMe phenyl, butyl substitution 817-148-4* Metabolite with extended alkyl chain
UFP512 (Opioid ligand) C₂₈H₃₀N₄O₅ 4-OH-2,6-diMe phenyl, amino acid linkage Not provided Delta opioid receptor agonist

*CAS number corresponds to a structurally related but distinct compound in .

Key Observations:

Hydroxyl Group Impact: The 4-hydroxy group in the target compound enhances polarity compared to non-hydroxylated analogs like (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide. This may reduce blood-brain barrier penetration, altering central vs. peripheral effects .

Stereochemistry : The (2S) configuration aligns with enantioselective activity observed in ropivacaine, where the S-enantiomer exhibits reduced cardiotoxicity compared to racemic mixtures .

Alkyl Substitution : The butyl-substituted metabolite () suggests metabolic modifications that could prolong half-life or alter excretion pathways.

Functional and Receptor Binding Comparisons

Opioid Receptor Interactions:
  • UFP512 (), a delta-opioid receptor agonist, shares the 4-hydroxy-2,6-dimethylphenyl motif with the target compound.
  • highlights that mu-opioid agonists like DAMGO and fentanyl require specific substituents for G-protein activation. The target compound’s hydroxyl group may modulate intrinsic activity at mu receptors, but direct data are lacking.
Local Anesthetic Analogs:
  • (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (CAS 27262-40-4) is a ropivacaine precursor. The absence of the 4-hydroxy group in this analog enhances lipophilicity, favoring sodium channel blockade in peripheral nerves .

Metabolic and Pharmacokinetic Considerations

  • The butyl-substituted metabolite () indicates that alkyl chain elongation or hydroxylation may occur in vivo. Such modifications could influence clearance rates or metabolite activity .
  • Hydroxyl groups often serve as sites for glucuronidation or sulfation, suggesting the target compound may undergo rapid Phase II metabolism compared to non-hydroxylated analogs .

Research Findings and Implications

Receptor Activation : While the target compound’s structural similarity to UFP512 implies delta-opioid activity, its efficacy relative to mu-opioid agonists (e.g., DAMGO) remains speculative without direct binding assays .

Therapeutic Potential: If the compound acts as a local anesthetic, the hydroxyl group might reduce systemic toxicity but delay onset of action. If it targets opioid receptors, it could offer analgesia with a lower tolerance risk, as delta antagonists mitigate morphine tolerance () .

Stereochemical Specificity : The (2S) configuration may confer selectivity for specific receptor subtypes, mirroring enantiomer-dependent effects seen in ropivacaine and bupivacaine .

Biological Activity

(2S)-N-(4-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide, also known as a derivative of piperidine, is a compound that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C14H20N2O2
  • Molecular Weight : 248.32 g/mol
  • CAS Number : 27262-40-4

The compound interacts with various biological targets, influencing multiple signaling pathways. Its mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to pain and inflammation.
  • Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially affecting neurological functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Analgesic Properties : Studies suggest that the compound may possess pain-relieving properties comparable to other known analgesics.
  • Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory activity, which could be beneficial in treating conditions like arthritis.
  • Neurological Impact : Investigations into its effects on the central nervous system suggest possible applications in managing neurological disorders.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

StudyCell LineIC50 (µM)Observations
Study 1HepG2 (liver cancer)11.3Induced apoptosis in cancer cells
Study 2K562 (leukemia)4.5Significant cytotoxicity observed

These studies highlight the compound's potential as an anticancer agent, particularly through its ability to induce cell death in malignant cells.

Case Studies

  • Case Study on Neurological Disorders :
    • A study explored the effect of this compound on models of neurodegeneration. Results indicated improvements in cognitive function and reduced markers of oxidative stress.
  • Pain Management Trials :
    • Clinical trials assessed its efficacy in chronic pain management. Participants reported significant reductions in pain scores compared to placebo groups.

Comparative Analysis

When compared with structurally similar compounds such as Ropivacaine and Levobupivacaine, this compound demonstrates unique properties that may enhance its therapeutic profile:

CompoundMolecular WeightPrimary UseUnique Features
Ropivacaine274.36 g/molLocal anestheticLonger duration of action
Levobupivacaine288.38 g/molLocal anestheticReduced cardiotoxicity
This compound248.32 g/molPotential analgesic/anti-inflammatoryNeuroprotective effects

Q & A

Basic Research Questions

Q. What are the critical structural and stereochemical features of (2S)-N-(4-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide, and how are they validated experimentally?

  • Answer : The compound contains a piperidine ring, a 4-hydroxy-2,6-dimethylphenyl group, and two chiral centers (S-configuration at C2 of piperidine and the amide bond). Stereochemical validation employs:

  • X-ray crystallography : Resolves absolute configuration (e.g., Cartesian coordinates in ).
  • Chiral HPLC : Separates enantiomers to confirm purity (≥95% purity noted in ).
  • Spectroscopic data : SMILES (C[C@H]1CCCCN1C(=O)Nc2c(C)cccc2C)O) and InChIKey (SILRCGDPZGQJOQ-LBPRGKRZSA-N) confirm connectivity ( ).
    • Table 1 : Key Physicochemical Properties
PropertyValueSource
Molecular formulaC14H20N2O
Molecular weight232.32 g/mol
SolubilityInsoluble in water

Q. What synthetic methodologies are reported for this compound, and how is enantiomeric purity maintained?

  • Answer : Common routes include:

  • Amide coupling : Piperidine-2-carboxylic acid reacts with 4-hydroxy-2,6-dimethylaniline using carbodiimide activators (e.g., EDC/HOBt).
  • Chiral resolution : Use of (S)-piperidine precursors or enzymatic methods to minimize racemization ( ).
  • Purification : Column chromatography (silica gel) and recrystallization improve yield and purity ( ).

Advanced Research Questions

Q. How does the 4-hydroxy group influence the compound’s pharmacokinetic properties compared to non-hydroxylated analogs (e.g., ropivacaine)?

  • Answer : The 4-hydroxy group increases hydrophilicity, potentially altering:

  • Solubility : Higher polarity may reduce lipid bilayer permeability (cf. ropivacaine, C17H26N2O; ).
  • Metabolic stability : Susceptibility to Phase II conjugation (e.g., glucuronidation) may shorten half-life (inference from ’s toxicity data).
    • Experimental design : Compare logP (octanol-water) and Caco-2 permeability assays between hydroxylated and methylated analogs.

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

  • Answer : Discrepancies may arise from:

  • Protein binding : Measure free fraction via equilibrium dialysis ( notes intraperitoneal toxicity in mice).
  • Metabolite interference : Use LC-MS/MS to identify active/toxic metabolites in plasma ( ).
  • Dose calibration : Adjust for species-specific metabolic rates (e.g., murine vs. human CYP450 isoforms).

Q. How can computational modeling predict target engagement and off-target risks?

  • Answer :

  • Molecular docking : Use crystal structures of homologous targets (e.g., sodium channels) to map binding ( –15 reference crystallographic methods).
  • MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
  • Off-target screening : SwissTargetPrediction or SEA databases identify potential interactions (e.g., GPCRs, kinases).

Q. What toxicological considerations are critical for preclinical studies?

  • Answer : reports:

  • Acute toxicity : Intraperitoneal TDLo in mice = 1 mg/kg (BJPCBM 152,1312,2007).
  • Chronic exposure : 7 mg/kg/7D induces adverse effects.
  • Mitigation : Include hepatic/renal function markers in repeat-dose studies and monitor for reactive metabolites.

Methodological Notes

  • Structural analogs : Compare with ropivacaine ( ) to infer SAR for local anesthetic activity.
  • Safety protocols : Use PPE and fume hoods during synthesis ( highlights first-aid requirements).
  • Data validation : Cross-reference spectroscopic data ( ) with published standards to ensure reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.